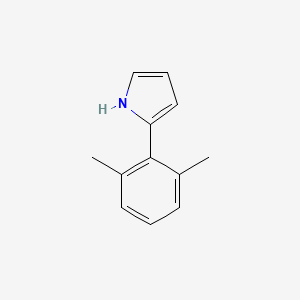
2-(2,6-Dimethylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenyl)pyrrole is an organic compound with the molecular formula C12H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the second position of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials typically include 2,6-dimethylbenzaldehyde and a suitable amine under acidic conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dimethylphenyl is coupled with a halogenated pyrrole in the presence of a palladium catalyst . This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Nitro- and halogen-substituted pyrroles.
Scientific Research Applications
2-(2,6-Dimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.
Comparison with Similar Compounds
2-(2,6-Dimethylphenyl)pyrrole can be compared with other similar compounds, such as:
2-Phenylpyrrole: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
2-(2,4-Dimethylphenyl)pyrrole: Has methyl groups at different positions on the phenyl ring, affecting its reactivity and interactions.
2-(2,6-Dimethylphenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical behavior and applications.
The unique structural features of this compound, such as the specific positioning of the methyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3-8,13H,1-2H3 |
InChI Key |
YSZCUCBHKQJRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
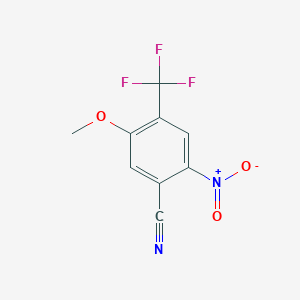



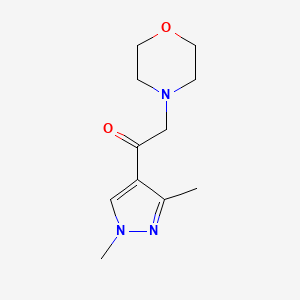

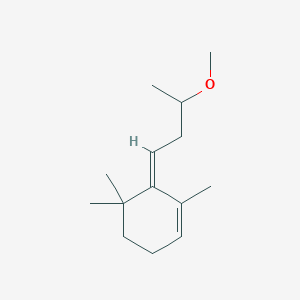


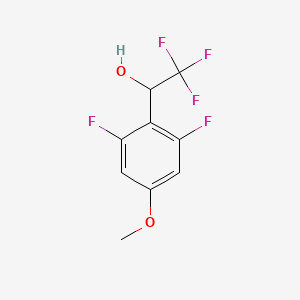

![4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B11722454.png)
